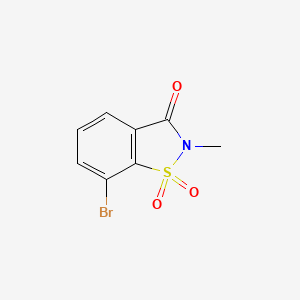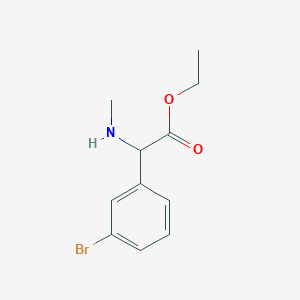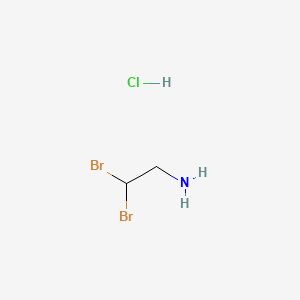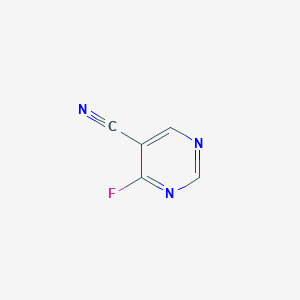
4-Fluoropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-fluoropyridine with cyanogen bromide under basic conditions to form the desired product . Another approach involves the cyclization of appropriate precursors in the presence of fluorinating agents .
Industrial Production Methods: Industrial production of 4-Fluoropyrimidine-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, pyrimidinones, and fused pyrimidine derivatives .
Scientific Research Applications
4-Fluoropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated pyrimidine derivatives.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, fluorinated pyrimidines like this compound can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells . Additionally, the compound can interact with RNA-modifying enzymes, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.
Tegafur: Another fluorinated pyrimidine used in chemotherapy.
Pyrimidinone-5-carbonitriles: These compounds share structural similarities and exhibit similar biological activities.
Uniqueness: 4-Fluoropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fluorine atom enhances its stability and lipophilicity, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C5H2FN3 |
|---|---|
Molecular Weight |
123.09 g/mol |
IUPAC Name |
4-fluoropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H2FN3/c6-5-4(1-7)2-8-3-9-5/h2-3H |
InChI Key |
FBFSPFYZCJNDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


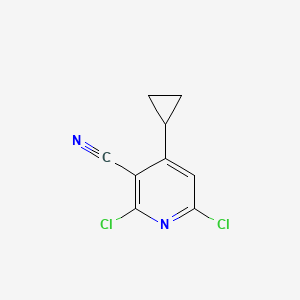
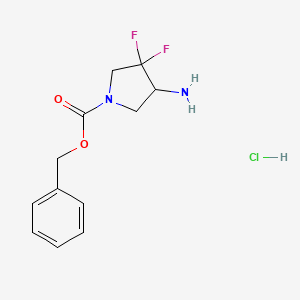

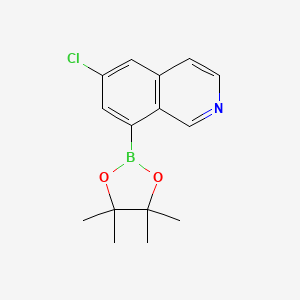
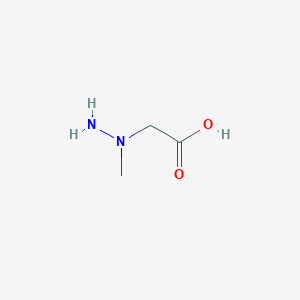
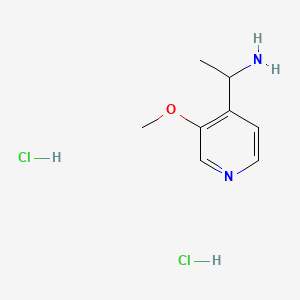
![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)


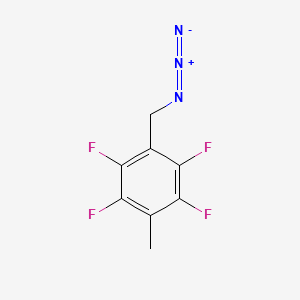
![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
